Cas no 2228828-36-0 (2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol)

2-(2,5-ジメチルフラン-3-イル)-2,2-ジフルオロエタン-1-オールは、有機フラン骨格とジフルオロエタノール基を有する特異な構造を持つ化合物です。その分子設計により、高い反応性と選択性を示し、医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての潜在性を有します。ジフルオロ基の導入により、代謝安定性の向上や脂溶性の調節が可能であり、創薬化学分野での応用が期待されます。また、フラン環の電子豊富性を活かした求電子置換反応にも適しており、多様な誘導体合成への展開性が特徴です。

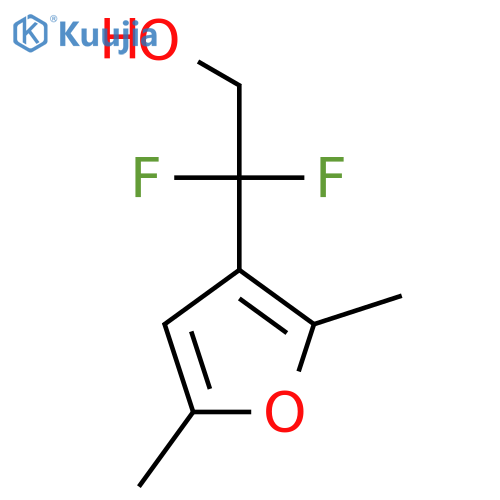

2228828-36-0 structure

商品名:2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol

2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol

- EN300-1952716

- 2228828-36-0

-

- インチ: 1S/C8H10F2O2/c1-5-3-7(6(2)12-5)8(9,10)4-11/h3,11H,4H2,1-2H3

- InChIKey: OWYPZUYXNFUHFC-UHFFFAOYSA-N

- ほほえんだ: FC(CO)(C1C=C(C)OC=1C)F

計算された属性

- せいみつぶんしりょう: 176.06488588g/mol

- どういたいしつりょう: 176.06488588g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 33.4Ų

2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1952716-10.0g |

2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |

2228828-36-0 | 10g |

$8357.0 | 2023-05-31 | ||

| Enamine | EN300-1952716-1.0g |

2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |

2228828-36-0 | 1g |

$1944.0 | 2023-05-31 | ||

| Enamine | EN300-1952716-1g |

2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |

2228828-36-0 | 1g |

$1944.0 | 2023-09-17 | ||

| Enamine | EN300-1952716-5.0g |

2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |

2228828-36-0 | 5g |

$5635.0 | 2023-05-31 | ||

| Enamine | EN300-1952716-0.05g |

2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |

2228828-36-0 | 0.05g |

$1632.0 | 2023-09-17 | ||

| Enamine | EN300-1952716-0.1g |

2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |

2228828-36-0 | 0.1g |

$1711.0 | 2023-09-17 | ||

| Enamine | EN300-1952716-0.5g |

2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |

2228828-36-0 | 0.5g |

$1866.0 | 2023-09-17 | ||

| Enamine | EN300-1952716-0.25g |

2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |

2228828-36-0 | 0.25g |

$1789.0 | 2023-09-17 | ||

| Enamine | EN300-1952716-10g |

2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |

2228828-36-0 | 10g |

$8357.0 | 2023-09-17 | ||

| Enamine | EN300-1952716-2.5g |

2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |

2228828-36-0 | 2.5g |

$3809.0 | 2023-09-17 |

2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2228828-36-0 (2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol) 関連製品

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量